4-(Benzyloxy)-3-ethoxy-5-iodobenzamide

Description

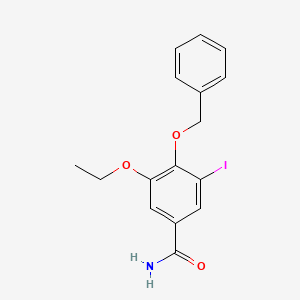

4-(Benzyloxy)-3-ethoxy-5-iodobenzamide (CAS: 1706455-52-8) is a substituted benzamide derivative with the molecular formula C₁₆H₁₆INO₃ and a molecular weight of 397.21 g/mol . Its structure features a benzyloxy group at position 4, an ethoxy group at position 3, and an iodine atom at position 5 on the aromatic ring, terminated by a primary amide group.

Properties

IUPAC Name |

3-ethoxy-5-iodo-4-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16INO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBNGVPVEVHNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the benzene ring. This can be achieved through a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable halogenated benzene derivative in the presence of a base.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction. This involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.

Iodination: The iodination step involves the introduction of an iodine atom onto the benzene ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Formation of the Benzamide: The final step involves the formation of the benzamide group. This can be achieved through the reaction of the intermediate compound with an amine derivative in the presence of a coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-ethoxy-5-iodobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various functionalized derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-ethoxy-5-iodobenzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving benzamide derivatives.

Industry: It is used in the production of specialty chemicals and materials, particularly those requiring specific functional groups and properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in biological pathways.

Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 4-(Benzyloxy)-3-ethoxy-5-iodobenzamide and analogous compounds:

| Compound Name | CAS/ID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|---|

| This compound (Target) | 1706455-52-8 | C₁₆H₁₆INO₃ | 397.21 | Amide (-CONH₂) | Iodine at position 5; benzyloxy and ethoxy substituents |

| 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde | AGN-PC-0KM886 | C₁₆H₁₃ClIO₃ | ~416.35 | Aldehyde (-CHO) | 4-Chlorobenzyl group; iodine at position 5; aldehyde terminal group |

| 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde | 834907-52-7 | C₁₆H₁₅ClO₃ | 290.74 | Aldehyde (-CHO) | Chlorine at position 3; ethoxy at position 5; no iodine |

| 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile | 694507-23-8 | C₁₆H₁₂ClINO₂ | 413.64 | Nitrile (-CN) | 2-Chlorobenzyl group; iodine at position 5; nitrile group |

| Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate | 1186405-03-7 | C₁₆H₁₅INO₄ | 383.18 | Ester (-COOCH₃); amine (-NH₂) | Amino group at position 4; iodine at position 5; methyl ester terminal group |

Key Comparisons

Functional Group Reactivity :

- The amide group in the target compound confers hydrogen-bonding capacity and metabolic stability compared to the more reactive aldehyde (-CHO) group in compounds like 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde . Aldehydes are prone to oxidation or nucleophilic attacks, limiting their utility in drug design.

- The nitrile (-CN) group in 4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile offers metabolic resistance and serves as a precursor for other functional groups (e.g., carboxylic acids via hydrolysis) .

Substituent Effects: Iodine vs. Chlorine substituents (e.g., in 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde) increase lipophilicity but reduce steric bulk compared to iodine .

Synthetic Utility: Aldehyde-containing analogs (e.g., 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde) are likely intermediates for further derivatization (e.g., oxidation to carboxylic acids or reduction to alcohols) . The methyl ester in Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate suggests use as a prodrug, with hydrolysis to a free carboxylic acid in vivo .

The absence of iodine in 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde may reduce halogen-bonding interactions but improve synthetic accessibility .

Biological Activity

4-(Benzyloxy)-3-ethoxy-5-iodobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3I

- Molecular Weight : 408.23 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is believed to act as an inhibitor of specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival.

Target Pathways

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, similar to other benzyloxy derivatives that have shown promising results in cancer models .

- PPAR Agonism : Related compounds have demonstrated selectivity for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are involved in lipid metabolism and energy homeostasis .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has shown efficacy in various cancer cell lines, leading to reduced cell viability and increased apoptosis.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In Vivo Studies

In vivo experiments conducted on animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound. For instance, administration in a streptozotocin (STZ)-induced diabetic rat model showed a reduction in retinal vascular leakage, indicating potential benefits for diabetic retinopathy treatment .

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

- A study evaluated the compound's effects on MCF-7 cells, demonstrating an IC50 value of approximately 10 µM after 48 hours of treatment.

- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.

- Pharmacokinetic Profile :

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 408.23 g/mol |

| IC50 (MCF-7) | ~10 µM |

| Oral Bioavailability | Good |

| Target Pathway | Kinase inhibition |

| Related Activity | PPARα agonism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.